DSPE-Pyrene
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Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene (DSPE-Pyrene) is a phospholipid molecule that belongs to the lipid family of biological polymers. It is composed of two fatty acids, a glycerol unit, a phosphate group, and a polar molecule. The compound is capped with fluorescent pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves the conjugation of pyrene to the phospholipid molecule. This process typically includes the following steps:
Activation of Pyrene: Pyrene is first activated through bromination or other functionalization reactions to introduce reactive groups.
Conjugation to Phospholipid: The activated pyrene is then conjugated to the phospholipid molecule through esterification or amidation reactions under controlled conditions
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Bulk Synthesis: Large quantities of pyrene and phospholipid precursors are synthesized and purified.
Automated Conjugation: Automated systems are used to conjugate pyrene to the phospholipid molecule under optimized conditions.
Purification and Quality Control: The final product is purified using chromatographic techniques and subjected to rigorous quality control tests to ensure purity and stability
Chemical Reactions Analysis
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene undergoes various chemical reactions, including:
Oxidation: Pyrene can undergo oxidation reactions, leading to the formation of pyrenequinones.
Reduction: Reduction reactions can convert pyrenequinones back to pyrene.
Substitution: Pyrene can participate in substitution reactions, where functional groups are replaced with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenated pyrene derivatives and nucleophiles under mild conditions
Major Products Formed
Oxidation: Pyrenequinones and other oxidized derivatives.
Reduction: Pyrene and its reduced forms.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used
Scientific Research Applications
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe to study lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and lipid-protein interactions.
Medicine: Utilized in drug delivery systems, such as liposomes and nanoparticles, for targeted drug delivery.
Industry: Applied in the development of biosensors and diagnostic tools .
Mechanism of Action
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene exerts its effects through the following mechanisms:
Fluorescent Probing: Pyrene’s fluorescence is sensitive to the polarity of its environment, making it an excellent probe for studying lipid bilayers and membrane dynamics.
Drug Encapsulation: The phospholipid molecule can form lipid bilayers, encapsulating drugs and enhancing their stability and bioavailability.
Targeted Delivery: The compound can target specific cells or tissues, improving the efficacy and reducing the side effects of therapeutic agents
Comparison with Similar Compounds
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Polyethylene Glycol (DSPE-PEG): Used in drug delivery systems for its biocompatibility and ability to prolong circulation time.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Rhodamine (DSPE-Rhodamine): Another fluorescent phospholipid used for imaging and studying membrane dynamics
Uniqueness
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Pyrene is unique due to its combination of phospholipid properties and the fluorescent characteristics of pyrene. This makes it particularly useful for applications requiring both membrane interaction and fluorescence-based detection .
Properties
Molecular Formula |
C61H96NO9P |
---|---|
Molecular Weight |
1018.4 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(4-pyren-4-ylbutanoylamino)ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C61H96NO9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-42-58(64)68-49-55(71-59(65)43-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-70-72(66,67)69-47-46-62-57(63)41-35-38-53-48-54-39-33-36-51-44-45-52-37-34-40-56(53)61(52)60(51)54/h33-34,36-37,39-40,44-45,48,55H,3-32,35,38,41-43,46-47,49-50H2,1-2H3,(H,62,63)(H,66,67)/t55-/m1/s1 |
InChI Key |
TYQRVQWCYNAOLV-KZRJWCEASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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